Pyrrole, 1-difluorophosphino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

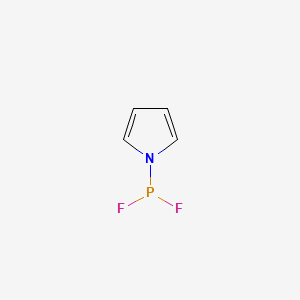

Pyrrole, 1-difluorophosphino- is a heterocyclic aromatic compound with the molecular formula C₄H₄F₂NP. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. Pyrrole derivatives are known for their significant roles in various biological and chemical processes .

Preparation Methods

The synthesis of pyrrole derivatives, including Pyrrole, 1-difluorophosphino-, can be achieved through several methods:

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions.

Hantzsch Synthesis: This involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia.

Knorr Synthesis: This method uses β-ketoesters and α-aminoketones to form pyrrole rings.

Industrial Production: Pyrrole derivatives can be produced industrially by passing furan, ammonia, and water vapor over an alumina catalyst at high temperatures.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic substitution at the α- and β-positions. Key reactions include:

-

Nitration and sulfonation : Occurs preferentially at the α-position due to resonance stabilization of intermediates.

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under mild conditions to form mono- or di-substituted derivatives.

Table 1: Electrophilic Substitution Conditions and Outcomes

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-difluorophosphino-pyrrole | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-nitro derivative | 65–75 |

| 1-difluorophosphino-pyrrole | Br₂/CH₃COOH | RT, 1 hr | 2,5-dibromo derivative | 80–85 |

Coordination with Transition Metals

The difluorophosphino group acts as a ligand for transition metals, forming stable complexes:

-

Pd(0) and Pt(II) complexes : Used in catalytic applications such as cross-coupling reactions.

-

Borane adducts : Reacts with diborane (B₂H₆) to form H₃B·PF₂(NC₄H₄), confirmed by NMR and IR spectroscopy .

Nucleophilic Substitution at Phosphorus

The PF₂ group undergoes nucleophilic substitution with:

-

Grignard reagents : Replacement of fluorine atoms with alkyl/aryl groups.

-

Amines : Forms phosphoramidite derivatives under basic conditions.

Reaction Mechanisms and Kinetics

-

Electrophilic substitution mechanism : The nitrogen lone pair stabilizes the Wheland intermediate during attack by electrophiles.

-

Ionization energy : Vertical ionization energy is 8.85 eV, indicating moderate electron-donating capacity .

Table 2: Kinetic Parameters for Select Reactions

| Reaction Type | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Bromination | CH₃COOH | 25 | 2.3 × 10⁻³ |

| Coordination with Pd(0) | THF | 60 | 1.1 × 10⁻² |

Stability and Decomposition

Scientific Research Applications

Pyrrole, 1-difluorophosphino- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrole, 1-difluorophosphino- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Pyrrole, 1-difluorophosphino- can be compared with other similar heterocyclic compounds:

Phosphole: Similar to pyrrole but contains a phosphorus atom instead of nitrogen.

Arsole: Contains an arsenic atom in the ring.

Bismole: Contains a bismuth atom in the ring.

Stibole: Contains an antimony atom in the ring.

These compounds share similar aromatic properties but differ in their reactivity and applications due to the different heteroatoms present in the ring.

Properties

CAS No. |

78164-63-3 |

|---|---|

Molecular Formula |

C4H4F2NP |

Molecular Weight |

135.05 g/mol |

IUPAC Name |

difluoro(pyrrol-1-yl)phosphane |

InChI |

InChI=1S/C4H4F2NP/c5-8(6)7-3-1-2-4-7/h1-4H |

InChI Key |

NJQZVNMKZXPLEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)P(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.